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Dihydrofluorescein diacetate

Cat. No.: B1663447
CAS No.: 35340-49-9
M. Wt: 418.4 g/mol
InChI Key: YKSJJXGQHSESKB-UHFFFAOYSA-N
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Description

Significance of Reactive Oxygen Species (ROS) and Oxidative Stress in Biological Systems

Reactive Oxygen Species (ROS) are a group of highly reactive chemicals derived from molecular oxygen (O₂). wikipedia.org Key examples include superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH·). wikipedia.org In biological systems, ROS are natural byproducts of the normal metabolism of oxygen and are continuously generated within cells at low levels as part of processes like aerobic respiration in the mitochondria. wikipedia.orgencyclopedia.pubresearchgate.net These molecules are not merely harmful byproducts; they play crucial roles as signaling molecules in a variety of cellular functions, including cell signaling, homeostasis, gene expression, and immune responses. wikipedia.orgnih.govdovepress.com For instance, platelets release ROS to recruit other platelets to an injury site, and ROS are involved in regulating the activation of key transcription factors. wikipedia.orgdovepress.com

However, a significant imbalance between the production of ROS and the ability of the biological system to neutralize these reactive intermediates leads to a state known as oxidative stress. encyclopedia.pubphytopharmajournal.com This imbalance can arise from either an overproduction of ROS or a failure of the endogenous antioxidant defense systems. encyclopedia.pubresearchgate.net When in excess, ROS can inflict irreversible damage on vital cellular components, including lipids, proteins, and nucleic acids (DNA and RNA). wikipedia.orgnih.gov This cellular damage is implicated in the pathology of a wide range of human diseases, such as cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, cancer, and diabetes. encyclopedia.pubphytopharmajournal.comnih.govscirp.org Oxidative stress and inflammation are closely linked, often creating a vicious cycle where one induces the other, further promoting cell damage. encyclopedia.pub The accumulation of oxidative damage is also considered a contributor to the aging process. wikipedia.orgnih.govnih.gov

Evolution and Role of Fluorogenic Probes in Redox Biology

The growing recognition of the dual role of ROS in both signaling and pathology has created an urgent need for tools that can reliably detect and measure these transient molecules within living biological systems. nih.govnih.gov Understanding the complex network of redox homeostasis and signaling requires methods that can provide real-time information with high spatial and temporal resolution. nih.gov This need has driven the evolution of fluorogenic probes, which are powerful tools for monitoring redox conditions and dynamics in cells and their compartments. nih.govpnas.org

Fluorogenic probes are essentially latent fluorescent dyes. acs.org They are small molecules chemically designed to be non-fluorescent or weakly fluorescent until they undergo a specific chemical reaction or interaction. acs.orgrsc.org In the context of redox biology, these probes are engineered to react with specific ROS or other reactive species. rsc.orgacs.org This reaction triggers a change in the probe's molecular structure, "unmasking" its fluorescence. acs.org The resulting fluorescent signal can be detected with high sensitivity using techniques like fluorescence microscopy or flow cytometry, allowing researchers to visualize and quantify the presence and location of specific analytes. pnas.orgnih.gov Early probes were developed to detect various enzymes, but the field has rapidly advanced to create probes for a wide array of specific molecules involved in redox signaling, greatly facilitating research in redox biology. nih.govacs.org

Historical Development of Dihydrofluorescein Diacetate as a Research Tool

Among the arsenal (B13267) of tools developed for redox biology, 2′,7′-dichlorothis compound (DCFH-DA) has become one of the most widely used fluorogenic probes for detecting general oxidative stress. nih.govacs.orgtandfonline.com It was developed as a more stable alternative to its predecessor, fluorescin, for use in oxidation experiments. tandfonline.com The key to its utility is its cell-permeable nature. The diacetate form readily diffuses across the cell membrane into the cell's interior. mdpi.comnih.gov

Once inside the cell, a critical transformation occurs: intracellular esterase enzymes cleave the two acetate (B1210297) groups from the molecule. nih.govmdpi.comkuleuven.be This hydrolysis reaction converts DCFH-DA into 2′,7′-dichlorodihydrofluorescein (DCFH), a polar molecule that is no longer membrane-permeable and is thus trapped within the cell. nih.govkuleuven.be This intracellular retention is a crucial feature of the probe's design. The trapped DCFH is non-fluorescent itself but is now primed to react with intracellular oxidants. nih.gov While initially often associated with the detection of hydrogen peroxide, further research has revealed that its reactivity is far more complex. nih.govuiowa.edu It is now understood that DCFH-DA is not a probe for a single specific ROS, but rather a general indicator of a broad increase in cellular oxidative activity. uiowa.edursc.org

Overview of this compound as an Oxidant-Sensing Probe

It is critical to recognize that DCFH reacts with multiple types of oxidants, not just a single species. acs.orgmdpi.com While it does not react directly with hydrogen peroxide without a catalyst, it is oxidized by various one-electron-oxidizing species such as the hydroxyl radical (OH·), peroxynitrite (ONOO⁻), and reactive species formed from the interaction of peroxidases with H₂O₂. nih.govresearchgate.net This broad reactivity makes DCFH-DA an excellent indicator for general oxidative stress rather than a specific probe for any single ROS. acs.orgmdpi.com Its use is widespread in research for assessing changes in cellular redox status in response to various stimuli, from chemical treatments to environmental stress and genetic modifications. nih.govmedchemexpress.com The resulting DCF fluorescence can be measured and visualized using several standard laboratory techniques, including fluorescence plate readers, fluorescence microscopy, and flow cytometry. nih.govgbiosciences.com

Table 1: Properties of this compound (DCFH-DA) as a ROS Probe

Property Description Reference(s)
Mechanism Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. DCFH is then oxidized by ROS to the highly fluorescent DCF. nih.gov, mdpi.com, kuleuven.be
Form Supplied Diacetate (DCFH-DA) gbiosciences.com
Intracellular Form Dichlorodihydrofluorescein (DCFH) nih.gov
Fluorescent Product Dichlorofluorescein (DCF) nih.gov
Excitation/Emission ~485 nm / ~530 nm nih.gov, mdpi.com

| Detection Method | Fluorescence Microscopy, Flow Cytometry, Fluorescence Plate Reader | gbiosciences.com, nih.gov |

Table 2: Examples of Oxidants Detected by the DCFH Probe

Oxidizing Species Notes Reference(s)
Hydroxyl Radical (•OH) Reacts with DCFH. nih.gov, researchgate.net
Peroxynitrite (ONOO⁻) Oxidizes DCFH. tandfonline.com
Nitrogen Dioxide (•NO₂) Oxidizes DCFH. nih.gov, researchgate.net
Hypochlorous Acid (HOCl) Can oxidize DCFH. researchgate.net, tandfonline.com

| Heme Protein-Derived Oxidants | e.g., from cytochrome c or peroxidases interacting with H₂O₂. | nih.gov, researchgate.net |

Table 3: Mentioned Compounds

Compound Name Abbreviation
2′,7′-dichlorothis compound DCFH-DA
2′,7′-dichlorodihydrofluorescein DCFH
2′,7′-dichlorofluorescein DCF
Dihydrorhodamine 123
5(and 6)-carboxy-2′,7′-dichlorothis compound
Fluorescein (B123965) diacetate FDA
Hydrogen peroxide H₂O₂
Hydroxyl radical OH·
Nitric oxide NO·
Oxygen O₂
Peroxynitrite ONOO⁻

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18O7 B1663447 Dihydrofluorescein diacetate CAS No. 35340-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,6-diacetyloxy-9H-xanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O7/c1-13(25)29-15-7-9-19-21(11-15)31-22-12-16(30-14(2)26)8-10-20(22)23(19)17-5-3-4-6-18(17)24(27)28/h3-12,23H,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSJJXGQHSESKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC(=O)C)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347987
Record name Dihydrofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35340-49-9
Record name Dihydrofluorescein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Foundations of Dihydrofluorescein Diacetate Fluorescence Activation

Cellular Permeability and Intracellular Uptake Mechanisms of Dihydrofluorescein Diacetate

The initial and critical step in the activation of this compound is its entry into the intracellular environment. The cellular uptake of this compound is primarily governed by a passive diffusion mechanism. This is facilitated by the chemical structure of the molecule, specifically the presence of two acetate (B1210297) groups. These acetyl moieties render the molecule more lipophilic, or fat-soluble, which enhances its ability to traverse the lipid bilayer of the cell membrane.

Studies have indicated that the uptake rate of similar fluorescein-based diacetate probes is directly proportional to their concentration in the extracellular medium and is not a saturable process. This observation is a key characteristic of passive diffusion, where the movement of a substance across a membrane is driven by its concentration gradient, from an area of higher concentration to one of lower concentration, without the involvement of a specific transporter protein. Once inside the cell, the intracellular concentration of this compound is maintained at a low level due to its rapid enzymatic conversion, thereby preserving the concentration gradient that drives its continued influx.

Esterase-Mediated Deacetylation of this compound to Dihydrofluorescein

Following its entry into the cell, this compound undergoes the first step of its activation: the enzymatic removal of its two acetate groups. This deacetylation is a prerequisite for the subsequent oxidation step that generates the fluorescent signal.

Role of Intracellular Esterases in Probe Activation

The hydrolysis of the acetate esters of this compound is catalyzed by a broad range of non-specific intracellular esterases. These enzymes are ubiquitously present in the cytoplasm of viable cells. The action of these esterases cleaves the ester bonds, releasing two acetate molecules and the deacetylated product, dihydrofluorescein.

This enzymatic conversion is a hallmark of cellular viability and metabolic activity. The product of this reaction, dihydrofluorescein, is a more polar molecule than its diacetate precursor. This increased polarity significantly reduces its ability to diffuse back across the cell membrane, effectively trapping it within the cell. This intracellular retention is a key feature of the probe, as it allows for the accumulation of the deacetylated intermediate, making it available for the subsequent oxidation step.

Kinetics of Deacetylation and Influencing Factors

The rate of deacetylation of this compound by intracellular esterases can be described by enzyme kinetics. While specific kinetic parameters for this compound are not extensively reported across a wide range of mammalian cell lines, studies on analogous fluorescein (B123965) diacetate probes provide valuable insights. For instance, the hydrolysis of fluorescein diacetate in EMT6 mouse mammary tumor cells has been characterized with a Michaelis-Menten constant (Km) of 19 µM. nih.gov In a different biological system, Saccharomyces cerevisiae, the hydrolysis of carboxyfluorescein diacetate, another close analog, exhibited a maximum reaction velocity (Vmax) of 12.3 nmol·min⁻¹·mg of protein⁻¹ and a Km of 0.29 mM. researchgate.net The hydrolysis of fluorescein diacetate in the same yeast system was found to follow first-order kinetics with a rate constant of 0.33 s⁻¹. researchgate.net

Several factors can influence the kinetics of this deacetylation reaction. The activity of intracellular esterases is known to be dependent on both pH and temperature. scispace.com Optimal esterase activity is generally observed within a physiological pH range, typically between 7.0 and 8.0. nih.gov Deviations from this optimal pH can lead to a decrease in the rate of deacetylation. Similarly, temperature affects enzyme activity, with an optimal temperature for the hydrolysis of fluorescein diacetate by esterases from Saccharomyces cerevisiae being observed around 40°C. scispace.com The presence of certain components in the extracellular medium, such as those found in serum, can also impact the deacetylation process, as some of these components may possess esterase activity. researchgate.net

Kinetic Parameters of Esterase-Mediated Hydrolysis of Fluorescein Diacetate and its Analogs

SubstrateBiological SystemKinetic ParameterValueReference
Fluorescein DiacetateEMT6 Mouse Mammary Tumor CellsKm19 µM nih.gov
Carboxyfluorescein DiacetateSaccharomyces cerevisiaeVmax12.3 nmol·min⁻¹·mg of protein⁻¹ researchgate.net
Carboxyfluorescein DiacetateSaccharomyces cerevisiaeKm0.29 mM researchgate.net
Fluorescein DiacetateSaccharomyces cerevisiaeRate Constant (k)0.33 s⁻¹ researchgate.net

Oxidation of Dihydrofluorescein to Fluorescent Product (Fluorescein/Dichlorofluorescein)

The final step in the activation of the probe is the oxidation of the non-fluorescent dihydrofluorescein to a highly fluorescent product, which is either fluorescein or, in the case of the chlorinated analog 2',7'-dichlorodihydrofluorescein (B1593923), dichlorofluorescein. This oxidative conversion is the basis for the detection of reactive oxygen and nitrogen species (RONS).

General Oxidative Conversion Principles

The oxidation of dihydrofluorescein involves the removal of two hydrogen atoms, leading to the formation of a conjugated system that is responsible for the molecule's fluorescence. This process is not spontaneous and requires the presence of an oxidizing agent. The intensity of the resulting fluorescence is directly proportional to the extent of oxidation, which in turn is dependent on the concentration of the oxidizing species present.

It is important to note that the oxidation of dihydrofluorescein is a complex process that can be influenced by various factors within the cellular environment. For instance, the presence of cellular antioxidants can compete with dihydrofluorescein for the available oxidizing species, potentially leading to an underestimation of the true level of oxidative stress. nih.gov

Broad Reactivity Spectrum with Diverse Oxidizing Species

Dihydrofluorescein is not oxidized by a single specific reactive oxygen species. Instead, it exhibits a broad reactivity spectrum, making it a general indicator of oxidative stress rather than a specific probe for a particular oxidant. It has been shown to be oxidized by a variety of RONS, including the highly reactive hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). researchgate.net The reaction with peroxynitrite, in particular, has been demonstrated to be an efficient process.

While dihydrofluorescein is sensitive to these strong oxidants, its reactivity with other species such as superoxide (B77818) (O₂⁻•) and hydrogen peroxide (H₂O₂) is less direct and may require the presence of cellular catalysts like peroxidases or transition metals. The rate at which dihydrofluorescein reacts with different oxidizing species varies, and while specific second-order rate constants are not available for all interactions, the existing data underscore its utility as a broad-spectrum indicator of oxidative events within the cell. The reaction between the intermediate radical of the chlorinated analog, 2',7'-dichlorofluorescein (B58168), and molecular oxygen has been reported to have a rate constant of 10⁸ M⁻¹s⁻¹.

Reactivity of Dihydrofluorescein with Various Oxidizing Species

Oxidizing SpeciesReactivity with DihydrofluoresceinReported Rate ConstantReference
Hydroxyl Radical (•OH)ReactiveNot specified
Peroxynitrite (ONOO⁻)ReactiveNot specified
Superoxide (O₂⁻•)Indirectly reactive (may require catalysts)Not specified
Hydrogen Peroxide (H₂O₂)Indirectly reactive (may require catalysts)Not specified
2',7'-dichlorofluorescein radical with O₂Reactive10⁸ M⁻¹s⁻¹
Hydrogen Peroxide (H2O2) Reactivity

The interaction between dihydrofluorescein (DCFH) and hydrogen peroxide (H2O2) is not a direct one-step oxidation. researchgate.net In the absence of a catalyst, the reaction between DCFH and H2O2 proceeds very slowly. researchgate.net The oxidation of DCFH by H2O2 is significantly enhanced in the presence of cellular components such as peroxidases or redox-active metal ions like iron. researchgate.net For instance, the presence of horseradish peroxidase can facilitate the oxidation of DCFH by H2O2. researchgate.net Similarly, iron can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals from H2O2, which then readily oxidize DCFH. researchgate.net Therefore, while an increase in DCF fluorescence in the presence of H2O2 indicates an oxidative event, it is often an indirect measure, reflecting the activity of cellular catalysts that can utilize H2O2.

Hydroxyl Radical (•OH) Reactivity

The hydroxyl radical (•OH) is a highly reactive oxygen species that readily oxidizes dihydrofluorescein (DCFH). ppexmed.combiotium.com The reaction rate constant for the interaction between hydroxyl radicals and DCFH is significant, making DCFH a sensitive probe for the detection of this potent oxidant. uu.nl The high reactivity of •OH with DCFH leads to a rapid conversion to the fluorescent dichlorofluorescein (DCF), resulting in a strong fluorescence signal. ppexmed.com This makes the DCFH probe a useful tool for detecting cellular damage mediated by hydroxyl radicals, which can be generated through various biological processes, including the Fenton reaction.

Peroxyl Radical (ROO•) Reactivity

Peroxyl radicals (ROO•) are another class of reactive oxygen species that can oxidize dihydrofluorescein (DCFH) to its fluorescent form, dichlorofluorescein (DCF). mdpi.com The reactivity of DCFH with peroxyl radicals contributes to its utility as a general indicator of oxidative stress, as these radicals are involved in processes such as lipid peroxidation. The oxidation of DCFH by peroxyl radicals is a key mechanism measured in the Cellular Antioxidant Activity (CAA) assay, which utilizes 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) to generate peroxyl radicals. wikipedia.org

Nitric Oxide (NO•) and Reactive Nitrogen Species (RNS) Interactions

Dihydrofluorescein (DCFH) exhibits reactivity towards various reactive nitrogen species (RNS), making it a broader indicator of cellular stress beyond just ROS. While DCFH does not react directly with nitric oxide (NO•) itself, it is readily oxidized by other RNS such as peroxynitrite (ONOO−) and nitrogen dioxide radical (•NO2). ppexmed.comnih.govresearchgate.net Peroxynitrite, formed from the reaction of nitric oxide and superoxide, is a potent oxidant of DCFH. nih.gov In fact, DCFH is reported to be much more sensitive to oxidation by peroxynitrite than by hydrogen peroxide or nitric oxide alone. nih.gov The rate constant for the interaction between nitrogen dioxide and DCFH has been estimated to be 1.3 × 10^7 M-1 s-1. uu.nl This broad reactivity with RNS means that an increase in DCF fluorescence can indicate nitrosative stress as well as oxidative stress. researchgate.net

Singlet Oxygen and Superoxide Anion Reactivity

The reactivity of dihydrofluorescein (DCFH) with singlet oxygen (¹O₂) has been a subject of some debate. However, evidence suggests that singlet oxygen can directly react with DCFH, leading to the formation of the fluorescent dichlorofluorescein (DCF). nih.gov This reaction is supported by observations that the rate of DCF formation increases in the presence of D₂O, which prolongs the lifetime of singlet oxygen, and decreases in the presence of sodium azide, a known singlet oxygen quencher. nih.gov

In contrast, the superoxide anion (O₂•−) does not appear to directly oxidize DCFH to a significant extent. researchgate.netresearchgate.net While superoxide is a primary ROS produced in many biological systems, its contribution to DCF fluorescence is likely indirect, through its conversion to other more reactive species like hydrogen peroxide (via dismutation) or peroxynitrite (via reaction with nitric oxide).

Interactions with Other Oxidants and Redox Systems

Dihydrofluorescein (DCFH) is susceptible to oxidation by a variety of other oxidants and redox-active systems within the cell, underscoring its role as a general indicator of oxidative stress. uu.nl One of the most significant of these is peroxynitrite (ONOO−), a powerful oxidant formed from the reaction of superoxide and nitric oxide, which oxidizes DCFH much more rapidly than H2O2 or nitric oxide alone. biotium.comnih.gov

Furthermore, heme proteins like cytochrome c can catalyze the oxidation of DCFH, either directly or through a peroxidase-like mechanism. researchgate.net Redox-active metal ions, particularly iron (Fe²⁺) and copper (Cu⁺), can also facilitate DCFH oxidation. uu.nl Iron, for instance, can participate in Fenton-like reactions with H2O2 to generate highly reactive hydroxyl radicals, which in turn oxidize DCFH. researchgate.net This metal-catalyzed oxidation is a crucial consideration, as intracellular iron signaling can significantly contribute to DCF fluorescence. researchgate.net The reactivity of DCFH with such a broad range of oxidizing agents means that it should be viewed as a detector of a wide array of oxidizing reactions rather than a specific ROS or RNS. nih.gov

Table 1: Reactivity of Dihydrofluorescein with Various Reactive Species

Reactive Species Direct Reactivity with DCFH Notes
Hydrogen Peroxide (H₂O₂) Very low Oxidation is catalyzed by peroxidases and redox-active metals. researchgate.net
Hydroxyl Radical (•OH) High A potent oxidant of DCFH. ppexmed.combiotium.com
Peroxyl Radical (ROO•) Yes Contributes to the probe's response to lipid peroxidation. mdpi.com
Nitric Oxide (NO•) No Does not directly oxidize DCFH. nih.gov
Peroxynitrite (ONOO⁻) High A very potent oxidant of DCFH. nih.gov
Nitrogen Dioxide (•NO₂) Yes Reacts with DCFH to form DCF. uu.nl
Singlet Oxygen (¹O₂) Yes Directly oxidizes DCFH. nih.gov

Intracellular Retention and Compartmentalization of Activated Probe

Following the intracellular hydrolysis of this compound to dihydrofluorescein (DCFH), the latter is generally considered to be trapped within the cytosol due to its increased polarity. uu.nl Upon oxidation, the fluorescent product, 2',7'-dichlorofluorescein (DCF), exhibits a more complex intracellular distribution and retention profile.

While often assumed to be a cytosolic probe, studies have shown that DCF can accumulate in specific intracellular compartments, most notably the mitochondria. This mitochondrial compartmentalization can influence the interpretation of results, as it may not solely reflect cytosolic oxidative stress. The pattern of DCF staining can closely resemble that of mitochondrial-specific markers, suggesting either the transport of DCF into the mitochondria after its formation in the cytosol or the oxidation of DCFH that has accumulated within the mitochondria.

The retention of DCF within the cell is not absolute. The oxidized probe can be actively transported out of cells, leading to a decrease in the fluorescence signal over time. uu.nl The intracellular half-life of DCF has been reported to be relatively short, on the order of minutes in some cell types. nih.gov Factors that can influence the retention of the activated probe include the activity of cellular efflux pumps and the integrity of the cell membrane. For instance, the loss of DCF from the cytoplasm can occur, albeit at a slower rate than its initial accumulation. ppexmed.com This leakage can complicate long-term imaging studies and quantitative measurements. Furthermore, weak binding of the fluorescent product to intracellular proteins may also affect its retention and mobility. ppexmed.com

Methodological Applications of Dihydrofluorescein Diacetate in Biological Research

Quantification of Total Intracellular Reactive Oxygen Species

In adherent cell cultures, Dihydrofluorescein diacetate is widely used to both visualize and quantify ROS production. This method allows for the analysis of cellular ROS localization using fluorescence microscopy and the quantification of ROS intensity with a fluorescence plate reader jove.comjove.com. The protocol typically involves seeding adherent cells, such as colorectal cancer cell lines, onto a culture plate jove.com. Following treatment with a substance of interest to induce or inhibit oxidative stress, the cells are washed and incubated with a DCFH-DA working solution nih.govjove.com. After an incubation period that allows for cellular uptake and deacetylation, the probe is washed away, and the fluorescence is measured nih.govjove.com. This technique has been successfully employed to measure ROS generation following chemical treatments or genetic modifications, providing insights into cellular responses to environmental stress nih.govnih.gov.

Table 1: General Protocol for ROS Detection in Adherent Cells using DCFH-DA

Step Procedure Purpose
1. Cell Seeding Plate adherent cells (e.g., HCT116) in a suitable multi-well plate and incubate overnight. jove.com To allow cells to adhere and reach the desired confluency.
2. Treatment Expose cells to experimental compounds (e.g., ferrous sulfate (B86663), doxorubicin) for a specified duration. jove.com To induce or modulate cellular ROS production.
3. Staining Remove treatment media, wash cells, and add DCFH-DA working solution. Incubate for 30-45 minutes at 37°C. nih.govjove.comabcam.co.jp To load cells with the ROS-sensitive probe.
4. Washing Remove the DCFH-DA solution and wash the cells with buffer (e.g., DMEM, PBS). nih.govjove.com To remove extracellular probe and reduce background fluorescence.

| 5. Measurement | Add buffer to the wells and measure fluorescence using a fluorescence microscope for imaging or a microplate reader for quantification (Excitation: ~485 nm, Emission: ~530 nm). nih.govjove.com | To detect and quantify the fluorescent DCF product, indicative of ROS levels. |

The this compound assay is also adaptable for use with non-adherent, or suspension, cells. The protocol is modified to accommodate the handling of cells in suspension, often employing techniques like flow cytometry for analysis in addition to microplate readers abcam.co.jpnih.govjove.com. For flow cytometry, a single-cell suspension is crucial abcam.co.jp. Cells are harvested, washed, and then stained with the DCFH-DA solution in a tube abcam.co.jp. Following incubation and an optional wash step, the cells can be treated with compounds of interest and then analyzed by a flow cytometer, which measures the fluorescence of individual cells abcam.co.jp. This provides detailed information on the distribution of ROS levels within a cell population. The assay can also be performed in a microplate format with suspension cells by first staining the cells in a tube and then seeding them into a microplate for measurement abcam.co.jp.

Implementing the this compound assay in a microplate format, typically a 96-well plate, is a common approach for high-throughput screening nih.govresearchgate.net. This method allows for the simultaneous analysis of multiple samples and conditions, making it efficient for quantifying oxidative stress jove.comsemanticscholar.org. Both adherent and suspension cells can be analyzed using this format abcam.co.jp. After the cells are plated and treated, they are incubated with DCFH-DA. The fluorescence intensity in each well is then measured using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of around 530-535 nm nih.govabcam.co.jpfrontiersin.org. This implementation is particularly useful for screening the effects of various compounds on cellular ROS production in a reproducible and quantitative manner nih.gov.

Assessment of Oxidative Stress in Cellular Models

This compound is a critical tool for assessing oxidative stress, a state of imbalance between ROS production and the cell's antioxidant defenses, in various pathological models researchgate.net. Its application provides valuable clues for mechanistic studies by enabling the determination of cellular oxidative stress in response to environmental or chemical insults nih.govnih.gov.

In vascular biology research, Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying endothelial dysfunction. This compound has been instrumental in investigating the role of oxidative stress in these cells. For instance, studies have used the DCFH-DA assay to demonstrate that exposure to oxidized low-density lipoprotein (ox-LDL) significantly increases intracellular ROS levels in HUVECs in a dose-dependent manner nih.gov. Other research has employed the probe to show that environmental contaminants like Bisphenol S (BPS) can increase ROS production in HUVECs biorxiv.org. Furthermore, the assay has been used to evaluate the antioxidant effects of compounds like 3,4-dihydroxyacetophenone, which was shown to reduce high glucose-induced ROS levels in HUVECs nih.gov. These studies typically involve treating HUVECs with the substance , followed by incubation with DCFH-DA and quantification of fluorescence via microplate reader or flow cytometry nih.govbiorxiv.org.

Table 2: Research Findings on Oxidative Stress in HUVECs using this compound

Treatment Agent Key Finding Method of Detection
Oxidized low-density lipoprotein (ox-LDL) Dose-dependently increased ROS levels in HUVECs. nih.gov DCFH-DA staining and flow cytometry. nih.gov
Bisphenol S (BPS) Increased ROS production, which was linked to endothelial nitric oxide synthase (eNOS) uncoupling. biorxiv.org DCFDA fluorescent probe and spectroscopy. biorxiv.org

The use of this compound in hepatocyte-derived cell lines, such as HepG2 and HepaRG, is crucial for studying liver pathologies associated with oxidative stress nih.govuu.nl. However, its application in these cells presents specific challenges, including interference from membrane transport proteins that can affect probe uptake and retention nih.govuu.nlspringernature.com. Research has focused on optimizing protocols to account for these issues nih.govspringernature.com. Important findings include that both the non-fluorescent DCFH-DA and the fluorescent product DCF are rapidly taken up by hepatocytes, but DCF is poorly retained within the cells nih.govuu.nl. Despite these challenges, optimized protocols have allowed for the successful real-time visualization and quantification of oxidative stress in hepatocyte models, such as HepG2 cells subjected to anoxia and reoxygenation nih.govuu.nlspringernature.com. Studies have also used the probe to assess oxidative stress induced by electron transport chain inhibitors like rotenone (B1679576), while carefully controlling for protocol-related factors that can influence the probe's oxidation independently of cellular ROS nih.govresearchgate.net.

Table 3: Methodological Considerations for this compound Use in Hepatocytes

Methodological Issue Observation in Hepatocyte Lines (e.g., HepG2, HepaRG) Implication for Assay Design
Probe Uptake & Retention Both DCFH-DA and its oxidized product, DCF, are rapidly taken up, but DCF is poorly retained and can exit the cell. nih.govspringernature.com Measurements should be timed carefully; analysis of extracellular fluorescence may be necessary to avoid misinterpretation. uu.nl
Probe Oxidation Kinetics The rate of DCFH oxidation is specific to the cell type. nih.govuu.nl Baseline oxidation rates should be established for the specific hepatocyte line being used.
Medium Composition The stability of DCFH-DA and the extent of DCF formation are dependent on the composition of the cell culture medium. nih.govnih.gov Consistent, defined media should be used, and cell-free controls are necessary to check for direct reactions. nih.gov

| pH Dependence | The fluorescence intensity of DCF is dependent on pH, particularly at values below pH 7. nih.govuu.nl | The pH of the assay buffer must be carefully controlled throughout the experiment. |

Analysis in Phagocytic Cells

This compound (DCFH-DA) is a valuable tool for analyzing the oxidative metabolism in phagocytic cells like neutrophils and macrophages. nih.govnih.gov These cells are crucial components of the innate immune system, and their ability to produce reactive oxygen species (ROS), often termed the 'oxidative burst', is essential for killing invading microorganisms. nih.govnih.gov

The assay utilizes the principle that DCFH-DA, a non-fluorescent molecule, can diffuse across the cell membrane. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the resulting 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH) intracellularly. During the oxidative burst, ROS oxidize DCFH into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). nih.gov The intensity of this fluorescence can be measured to quantify the level of intracellular ROS.

In studies involving alveolar macrophages, DCFH-DA has been used in flow cytometry to detect the respiratory burst stimulated by agents like phorbol (B1677699) myristate acetate (PMA). nih.gov This method allows for the analysis of oxidative responses at the single-cell level. For instance, research has shown a graded increase in the oxidation of DCFH in response to increasing phagocytosis of opsonized beads. nih.gov Similarly, in human neutrophils, DCFH-DA has been employed to investigate the oxidative burst following stimulation with opsonized zymosan or PMA. nih.gov

Interestingly, studies comparing neutrophils in whole blood versus isolated neutrophils have found that the baseline DCF fluorescence of unstimulated isolated neutrophils is higher than their counterparts in whole blood. jst.go.jp This suggests that the isolation process itself may induce a certain level of oxidative stress. The fluorescence of isolated neutrophils could be reduced by the addition of plasma or erythrocytes, highlighting the antioxidant capacity present in blood components. jst.go.jp This indicates that analyzing neutrophils within a whole blood sample may provide a more accurate representation of their in vivo oxidative state. jst.go.jpnih.gov

Cell TypeStimulantKey FindingsReference
Alveolar MacrophagesPhorbol myristate acetate (PMA), Opsonized beadsDetected substantial respiratory burst; graded increase in ROS with increased phagocytosis. nih.gov
Human NeutrophilsOpsonized zymosan, Phorbol myristate acetate (PMA)DCFH-DA successfully measured the 'oxidative burst'; results correlated with other assays. nih.gov
Human Neutrophils(Isolated vs. Whole Blood)Isolated neutrophils showed higher baseline ROS than those in whole blood, indicating isolation-induced stress. jst.go.jp

Research in Cancer Cell Lines

This compound is extensively used in cancer research to measure ROS levels, as oxidative stress is implicated in cancer progression and response to therapy. jove.comnih.govspringernature.com The overproduction of ROS in cancer cells can damage DNA, proteins, and membranes, which in turn can activate oncogenic signaling pathways. jove.com Therefore, detecting and quantifying ROS is vital for understanding cancer biology.

The methodology generally involves seeding cancer cells, treating them with a compound of interest, and then incubating them with a DCFH-DA working solution. jove.comjove.com Once inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the fluorescent DCF. jove.comnih.gov The fluorescence intensity, which indicates the level of intracellular ROS, can be visualized using a fluorescence microscope and quantified with a microplate reader or flow cytometer. jove.comnih.govjove.com

For example, in colorectal cancer cell lines such as HCT116, DCFH-DA staining has been used to demonstrate increased ROS levels after treatment with agents like ferrous sulfate or doxorubicin. nih.gov In the MCF-7 breast cancer cell line, a real-time monitoring method was developed using DCFH-DA to create a profile of ROS generation over several hours after exposure to tert-butyl hydrogen peroxide (TBHP). nih.gov This study established that the optimal concentrations for the assay were 10 μM DCFH-DA with 25 μM TBHP, as higher concentrations of the dye could compromise cell viability. nih.gov

The following table summarizes the application of the DCFH-DA assay in different cancer cell lines as reported in various studies.

Cell LineCancer TypeInducer of Oxidative StressMethod of AnalysisKey Findings
HCT116Colorectal CancerFerrous Sulfate, DoxorubicinFluorescence microscopy, Microplate readerSignificant increase in green fluorescence, indicating elevated ROS levels upon treatment. nih.gov
MCF-7Breast CancerTert-butyl hydrogen peroxide (TBHP)Real-time fluorescence monitoring, MicroscopyTime and dose-dependent increase in ROS; established optimal dye and inducer concentrations. nih.gov
Multiple LinesVarious CancersGeneral cellular metabolismFlow cytometryDCFH-DA is a widely used, sensitive, and inexpensive tool for measuring the cellular redox state. nih.govspringernature.com

Studies in Other Eukaryotic and Prokaryotic Organisms

The application of this compound extends beyond mammalian cells to other eukaryotic and prokaryotic organisms. In plant biology, for instance, DCFH-DA has been used to study ROS production in protoplasts of Arabidopsis thaliana. In a study investigating the effects of heat stress, DCFH-DA staining revealed higher levels of ROS in a mutant line compared to wild-type protoplasts, with fluorescence being visualized by laser confocal scanning microscopy. oup.com

In the field of microbiology, DCFH-DA has been utilized to assess oxidative stress in eukaryotic microorganisms like the yeast Candida. One study used the probe to measure ROS production in Candida isolates when co-cultured with macrophages. mdpi.com Furthermore, research involving the Gram-positive bacteria Lactobacillus has utilized DCFH-DA to demonstrate the antioxidant properties of certain strains, which can protect against ocular surface damage. researchgate.net

Detection of Reactive Oxygen Species in Cell-Free Systems

This compound can be used to detect ROS in cell-free systems, which helps in understanding the direct interactions between the probe and various oxidizing species without the complexities of a cellular environment. mdpi.comnih.gov However, its use in such systems is subject to several confounding factors.

Studies have shown that components of common cell culture media can directly cause the oxidation of DCFH to DCF, leading to false-positive results. mdpi.comresearchgate.net For example, RPMI cell culture medium was found to generate significantly higher levels of fluorescence compared to a standard buffer solution. researchgate.netflinders.edu.au The pH of the assay system and the presence of serum can also influence the rate of DCF formation. mdpi.comresearchgate.net

Furthermore, certain chemical compounds, including electron transport chain (ETC) inhibitors like rotenone, can trigger DCF formation in cell-free experiments when co-dissolved with DCFH-DA. mdpi.comresearchgate.net This highlights the importance of including proper controls in any experiment using this probe. It is recommended that cell-free controls, containing only the assay medium and the compounds being tested, should be run in parallel to correct for any background fluorescence or direct chemical reactions with the dye. mdpi.comresearchgate.net

Subcellular Localization of Oxidant Production Using this compound

While DCFH-DA is often used as a general indicator of cellular ROS, it can also provide insights into the subcellular localization of oxidant production. nih.govresearchgate.net Upon entering the cell and being deacetylated, the resulting DCFH can be oxidized in any compartment where ROS are being produced. Confocal microscopy is a key technique for visualizing the spatial distribution of the resulting DCF fluorescence.

In tobacco Bright Yellow-2 (BY-2) cells, DCFH-DA staining showed that a major accumulation of H₂O₂ occurred in endomembrane, cytoplasmic, and nuclear compartments. nih.gov Following stimulation with cryptogein, the fluorescent signal was observed to develop first in the nuclear region before appearing in the cell periphery. nih.gov Similarly, in human HEK293 cells exposed to a radiofrequency field, DCFH-DA staining revealed a diffuse fluorescent signal in both the nucleus and cytoplasm, with more intense vesicular staining colocalizing with the endoplasmic reticulum around the nucleus. researchgate.net

However, it is important to note that once oxidized to the fluorescent DCF, the molecule's final location may not precisely correspond to the site of its formation due to potential diffusion.

Mitochondrial Localization of Reactive Oxygen Species

The mitochondria are a primary source of intracellular ROS, produced as a byproduct of aerobic respiration. jove.comre-place.be Consequently, there is significant interest in measuring mitochondrial-specific ROS production.

Visualization and Quantification of Mitochondrial Oxidants

This compound has been used to visualize and quantify ROS originating from mitochondria. nih.govre-place.be In reoxygenated endothelial cells, DCFH-DA staining revealed fluorescence in linear structures consistent with mitochondria. nih.gov In studies on hamster alveolar macrophages, it was found that approximately 95% of the increased oxidative metabolism during phagocytosis was of mitochondrial origin, as determined by inhibition with the respiratory inhibitor antimycin A. nih.gov

However, the use of DCFH-DA for specifically measuring mitochondrial ROS comes with significant caveats. Since the deacetylation of DCFH-DA by cellular esterases traps the probe throughout the cytosol, it does not specifically accumulate in the mitochondria. mdpi.com Therefore, the resulting fluorescence represents a general measure of cellular oxidative stress rather than a specific mitochondrial one. mdpi.comresearchgate.netnih.gov

For more precise measurement of mitochondrial ROS, particularly superoxide (B77818), mitochondrially-targeted probes such as MitoSOX are often recommended. mdpi.comresearchgate.net MitoSOX is designed to specifically accumulate in the mitochondrial matrix, offering better localization. mdpi.comresearchgate.net Despite its limitations for specific mitochondrial targeting, DCFH-DA remains a widely used probe for assessing general changes in cellular redox status that may be driven by mitochondrial activity. mdpi.comre-place.be

Correlation with Mitochondrial Stains in Research Methodologies

This compound and its derivatives, such as 2',7'-dichlorothis compound (DCFH-DA), are broadly used as indicators of general oxidative stress. While they are often considered probes for cytosolic reactive oxygen species (ROS), some research indicates a correlation with mitochondrial activity. In studies involving reoxygenation of anoxic human umbilical vein endothelial cells, this compound revealed fluorescence in linear structures, a pattern consistent with mitochondrial localization nih.govresearchgate.netresearchgate.net. This suggests that under certain cellular conditions, the probe or its oxidized product may accumulate in or associate with mitochondria, reflecting oxidant formation in these organelles.

Cytosolic Oxidant Detection

The primary application of this compound (and its chlorinated form, DCFH-DA) is the detection of total intracellular, particularly cytosolic, oxidants. The mechanism relies on its passive diffusion across the cell membrane. Inside the cell, non-specific cytosolic esterases cleave the acetate groups, converting the molecule into its non-fluorescent, membrane-impermeable form, dihydrofluorescein (or DCFH) nih.govresearchgate.netresearchgate.netnih.gov. This deacetylated form is trapped within the cytosol nih.gov.

Insights into Lipid Bilayer Interactions of the Probe

The interaction of this compound and its derivatives with the cellular membrane is a critical aspect of its function as an intracellular probe. Studies using Nuclear Magnetic Resonance (NMR) have provided significant insights into the location of these molecules within the lipid bilayer researchgate.netnih.gov. Research indicates that both the initial compound, 2',7'-dichlorothis compound (DCFH-DA), and its deacetylated form, 2',7'-dichlorodihydrofluorescein (DCFH), reside deep within the lipid bilayer, not at the aqueous interface researchgate.netnih.gov.

This localization raises questions about the conventional model where the deacetylated DCFH readily reacts with aqueous ROS in the cytosol nih.gov. The positioning of DCFH within the hydrophobic core of the membrane suggests that its interaction with water-soluble oxidants may be limited. However, certain reactive oxygen species, such as hydrogen peroxide (H₂O₂) and superoxide, are capable of penetrating or crossing the lipid bilayer. This suggests that the oxidation of membrane-localized DCFH may occur via these penetrating ROS, providing a mechanism for the probe to react with oxidants generated in or transported to the membrane environment nih.gov. The oxidized, fluorescent product 2',7'-dichlorofluorescein (DCF) has also been shown to be capable of crossing phospholipid membranes, which can lead to its efflux from the cell mdpi.com.

Application in Nanomaterial Toxicity Assessment and Oxidative Potential Measurement

The DCFH-DA assay is widely employed in the toxicological assessment of nanomaterials (NMs) due to its simplicity and cost-effectiveness uu.nluu.nltno.nl. The induction of oxidative stress is considered a key mechanism of NM toxicity, making the measurement of ROS formation a crucial component of hazard assessment strategies uu.nluu.nl. The assay is used to quantify the oxidative potential of various nanoparticles, including silica (B1680970) (SiO₂), iron oxides (Fe₃O₄, Fe₂O₃), and titanium dioxide (TiO₂) researchgate.netnih.govsigmaaldrich.com.

However, the use of the DCFH-DA assay in nanotoxicology is subject to significant interferences that can lead to misinterpretation of data nih.govsigmaaldrich.com. A primary issue is the interaction between nanoparticles and the fluorescent dye. Studies have shown that many nanoparticles can adsorb the dye or quench its fluorescence, leading to an underestimation of ROS production researchgate.netnih.govsigmaaldrich.com. For example, the uptake of various nanoparticles by rat hepatocytes was found to correlate with a quenching of the DCF fluorescence emission nih.govsigmaaldrich.com. Despite these challenges, the assay can still be a useful tool for measuring NM-induced oxidative stress with modifications to standard protocols, such as adjusting exposure times researchgate.netnih.govsigmaaldrich.com.

Table 1: Nanomaterials Investigated with the DCFH-DA Assay and Associated Interferences

NanomaterialType of Interaction/InterferenceResearch Finding
Silica (SiO₂)Fluorescence QuenchingNanoparticle uptake correlated with quenching of dye fluorescence. nih.govsigmaaldrich.com
Iron Oxide (Fe₃O₄, Fe₂O₃)Fluorescence QuenchingNanoparticle uptake correlated with quenching of dye fluorescence. nih.govsigmaaldrich.com
Titanium Dioxide (TiO₂)Fluorescence QuenchingNanoparticle uptake correlated with quenching of dye fluorescence. nih.govsigmaaldrich.com
PLGA-PEOFluorescence QuenchingNanoparticle uptake correlated with quenching of dye fluorescence. nih.govsigmaaldrich.com

Integration with Flow Cytometry for Quantitative Fluorescence Analysis

Flow cytometry is a powerful technique for the quantitative analysis of ROS production in individual cells using this compound. This method offers distinct advantages over bulk measurements obtained from microplate readers. A significant challenge with the DCFH-DA assay is the leakage of the oxidized fluorescent product (DCF) from cells, which can lead to a fluorescent supernatant and make it difficult to distinguish between intracellular and extracellular ROS uu.nluu.nltno.nl.

Flow cytometry resolves this issue by analyzing the fluorescence of individual cells as they pass through a laser beam uu.nltno.nl. This allows for the precise quantification of intracellular fluorescence, separate from any signal in the surrounding medium. This approach improves assay sensitivity and provides more reliable data on intracellular oxidative stress uu.nluu.nltno.nl. The fluorescence of DCF is typically measured in the green channel (FL-1), as its emission maximum is around 529-530 nm nih.govbiocompare.com. The technique has been successfully used to show a definitive increase in cytosolic ROS generation in activated T cells compared to basal cells biocompare.com. For improved accuracy, it is recommended to load cells with the probe before exposure to test materials and to use a live-dead stain to exclude non-viable cells from the analysis tno.nl.

Utilization in Fluorescence Microscopy for Real-Time Visualization and Localization

Fluorescence microscopy is a fundamental tool for visualizing the spatial and temporal dynamics of ROS production within living cells stained with this compound. This method provides direct, visible evidence of oxidative stress and is considered easy to perform and cost-effective nih.gov. Unlike methods that provide an average measurement from a cell population, microscopy allows for the real-time observation of dynamic cellular processes as they occur moleculardevices.comthermofisher.com.

Upon oxidation, the probe generates a green fluorescence that can be imaged using a standard fluorescence microscope equipped with appropriate filters (e.g., GFP channel) nih.gov. This allows researchers to capture clear fluorescent images that show the location and intensity of ROS generation within individual cells or cell populations. The technique is widely used to visualize changes in ROS levels following treatment with various chemical or environmental stressors nih.gov.

Table 2: Spectral Properties for DCF Fluorescence Detection

ParameterWavelength (nm)
Excitation Wavelength~485 - 488
Emission Wavelength~529 - 530

Data compiled from multiple sources nih.govresearchgate.netbiocompare.comdojindo.com.

Confocal Microscopy Applications

Confocal laser scanning microscopy enhances the utility of this compound by providing high-resolution optical sections of stained specimens. This technique eliminates out-of-focus fluorescence, resulting in sharper images and the ability to localize ROS production to specific subcellular compartments nih.govevidentscientific.com.

Confocal microscopy has been instrumental in demonstrating the subcellular distribution of the deacetylated probe in the cytosol, mitochondria, and even chloroplasts in plant cells nih.gov. In studies of mammalian cells, it has been used to visualize fluorescence in patterns consistent with mitochondrial structures, suggesting its utility in studying oxidant stress originating from these organelles nih.govresearchgate.net. The technique is also valuable for co-localization studies, where the signal from DCF is compared with that of other fluorescent probes targeted to specific organelles, to precisely map the sites of ROS production evidentscientific.com. The dose-dependent and additive fluorescence response of the probe to stressors can be accurately quantified over time using confocal imaging, making it a powerful tool for studying ROS signaling and development under various stress conditions nih.gov.

Real-Time Intravital Imaging of Oxidative Stress

The real-time visualization of oxidative stress in a living organism, known as intravital imaging, provides a dynamic window into complex biological processes in their native physiological context. This compound has emerged as a valuable tool for this purpose, enabling researchers to monitor the generation of reactive oxygen species (ROS) as it occurs in various tissues and disease models. This technique offers significant advantages over static, ex vivo measurements, allowing for the direct observation of transient oxidative events and the immediate effects of therapeutic interventions.

The fundamental principle behind the use of this compound in intravital imaging lies in its ability to passively diffuse across cell membranes. Once inside the cell, it is deacetylated by intracellular esterases to the non-fluorescent dihydrofluorescein. In the presence of ROS, dihydrofluorescein is oxidized to the highly fluorescent compound fluorescein (B123965). This conversion serves as a direct indicator of oxidative stress, and the resulting fluorescence can be captured in real-time using specialized microscopy techniques, such as confocal or multiphoton microscopy. These advanced imaging modalities are crucial for visualizing deep within tissues and minimizing photodamage to the living animal.

One of the key advantages of this compound for intravital imaging is its potential for achieving higher intracellular concentrations compared to some of its halogenated counterparts, which can result in brighter fluorescent signals from within the cells. nih.gov This characteristic is particularly beneficial for distinguishing intracellular oxidative events from extracellular signals. nih.gov

Research utilizing probes of this class has been instrumental in understanding the role of oxidative stress in a variety of pathological conditions. For instance, intravital imaging has been employed to visualize oxidative stress in models of inflammation, ischemia-reperfusion injury, and neurodegenerative diseases. By observing the spatiotemporal dynamics of ROS production, researchers can gain insights into disease pathogenesis and identify potential therapeutic targets.

The data generated from these real-time intravital imaging studies are often presented as fluorescence intensity measurements over time, providing a quantitative assessment of oxidative stress dynamics. The following table illustrates a hypothetical example of how such data might be presented in a research context, showcasing the change in fluorescence intensity in a specific tissue region of interest following an induced oxidative challenge.

Time Post-Stimulus (minutes)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0150.212.5
5325.825.1
10580.445.7
15750.160.3
20620.951.2
25450.638.9
30280.322.4

This representative data demonstrates the typical kinetics of ROS production, with a rapid increase in fluorescence intensity following a pro-oxidant stimulus, followed by a gradual decline as cellular antioxidant mechanisms work to restore redox homeostasis. Such quantitative data from living animals is invaluable for understanding the real-time cellular responses to oxidative stress.

Critical Analysis of Dihydrofluorescein Diacetate Assay Performance and Limitations

Considerations for Probe Specificity and Selectivity in Biological Contexts

A primary challenge in using the Dihydrofluorescein diacetate assay is the probe's lack of specificity for any single oxidizing species and its broad reactivity within the complex intracellular environment.

Contrary to its frequent use as a specific indicator for hydrogen peroxide (H₂O₂), Dihydrofluorescein (DCFH) does not directly react with H₂O₂. nih.gov Its oxidation to the fluorescent DCF is a complex process that can be initiated by a variety of reactive oxygen and nitrogen species (RONS). nih.gov Studies have shown that DCFH can be readily oxidized by potent oxidants such as peroxynitrite (ONOO⁻) and hydroxyl radicals (•OH). nih.govresearchgate.net However, it does not react significantly with superoxide (B77818) (O₂•⁻) or H₂O₂ in the absence of cellular catalysts like peroxidases or transition metals. nih.govresearchgate.net

The oxidation of DCFH is often mediated by cellular components. For instance, the reaction can be triggered by cytochrome c in the presence of H₂O₂, or by iron-catalyzed reactions that generate highly reactive species like the hydroxyl radical. nih.govnih.gov This lack of direct reactivity with key ROS like H₂O₂ and O₂•⁻, coupled with its high reactivity with other species, makes it inappropriate to attribute an increase in DCF fluorescence to the presence of a single, specific oxidant. nih.gov

Table 1: Reactivity of Dihydrofluorescein (DCFH) with Various Oxidizing Species

Oxidizing Species Reactivity with DCFH Mediators/Conditions Citation
Hydrogen Peroxide (H₂O₂) Very low to none directly Amplified by peroxidases (e.g., HRP) or ferrous iron (Fe²⁺) nih.govresearchgate.net
Superoxide (O₂•⁻) No significant direct oxidation May contribute indirectly to formation of other reactive species nih.govresearchgate.net
Peroxynitrite (ONOO⁻) Readily oxidizes DCFH Direct reaction researchgate.netnih.gov
Hydroxyl Radical (•OH) High efficacy of oxidation Can be generated by Fe²⁺/H₂O₂ reactions nih.govnih.gov
Nitric Oxide (NO) No direct reaction May react to form peroxynitrite in the presence of superoxide nih.gov

This table is interactive. You can sort and filter the data.

Challenges in Intracellular Probe Retention and Efflux Kinetics

Beyond specificity issues, the physical dynamics of the probe and its fluorescent product within the cell present significant challenges. The uptake, retention, and efflux of the probe are not uniform across different cell types and can be actively influenced by cellular transport mechanisms.

Table 2: Cell Type-Specific Uptake of 2',7'-dichlorofluorescein (B58168) (DCF) in Hepatocytes

Cell Type Time to Significant Accumulation Relative DCF Uptake at 20 min (vs. HepG2) Citation
HepG2 5 min 1.0x nih.gov
Undifferentiated HepaRG 5 min ~1.5x nih.gov

This table is interactive. You can sort and filter the data.

A major limitation of the assay is the poor intracellular retention of the fluorescent product, DCF. nih.gov Once oxidized, DCF is not permanently trapped within the cell and can be actively exported back into the extracellular medium. This efflux can lead to a significant underestimation of intracellular oxidant levels. In hepatocytes, a rapid reduction in DCF fluorescence is observed, with approximately 50% of the initial fluorescence lost within 20 minutes of measurement. nih.gov Similarly, other studies have noted a greater than 90% loss of intracellular dichlorofluorescin if the extracellular medium is replaced after loading. researchgate.net The rate of this efflux can also be cell-type dependent, further complicating comparative studies. nih.gov The release of fluorescein (B123965) from cells has been shown to be influenced by membrane ionic gradients, suggesting that changes in membrane potential can affect the assay's outcome. nih.gov

The efflux of DCF is not a passive process but is often mediated by membrane transport proteins, particularly multidrug resistance (MDR)-associated ATP-binding cassette (ABC) transporters. nih.gov These proteins, which are highly expressed in certain cell types like liver cells and cancer stem cells, recognize a wide variety of substrates and actively pump them out of the cell. nih.govfrontiersin.org DCF has been identified as a substrate for these efflux pumps. nih.gov Consequently, in cells with high expression of transporters like ABCG2, the rapid expulsion of DCF can severely hamper the detection of intracellular ROS, as the fluorescent signal is quickly diminished. nih.govfrontiersin.org This interference by membrane transporters is a critical confounding factor that can lead to false-negative results or an underestimation of the extent of oxidative stress. nih.govnih.gov

Influence of Experimental Conditions on Fluorescence Signal Interpretation

The utility of this compound (also known as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate or DCFH2-DA) as a probe for cellular oxidative stress is significantly influenced by a variety of experimental parameters. These factors can mediate the conversion of the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH2) to its fluorescent form, 2',7'-dichlorofluorescein (DCF), independently of the actual degree of intracellular oxidative stress, leading to potential misinterpretation of the resulting fluorescence signal nih.govnih.govuu.nlresearchgate.net.

Effect of Culture Medium Composition and Serum Presence on Probe Stability

The composition of the cell culture medium and the presence of serum are critical variables that can affect the stability of the DCFH2-DA probe and the rate of DCF formation nih.govnih.govuu.nlresearchgate.net. The stability of DCFH2-DA has been shown to be dependent on the specific type of cell culture medium used, with variations observed between media such as Williams' Medium E (WE), Dulbecco's Modified Eagle Medium (DMEM), and RPMI-1640 nih.gov.

The presence of fetal calf serum (FCS) is a significant confounding factor, as it contains enzymes that can hydrolyze the diacetate group of the probe, initiating its conversion prematurely nih.govlumiprobe.com. Studies have demonstrated that the extent of DCF formation is influenced by the presence of serum nih.govnih.govuu.nlresearchgate.net. Therefore, it is recommended that experiments are performed in a serum-free buffered medium to eliminate this variable mdpi.comresearchgate.net. Furthermore, some media, such as PBS, have been shown to be unsuitable for the probe loading stage, as they can lead to higher basal oxidant formation compared to buffered culture media like HEPES-buffered WE medium nih.govmdpi.com.

ConditionObserved Effect on DCFH2-DA AssayReference
Culture Medium Type Probe stability and rate of DCF formation vary between different media (e.g., WE, DMEM, RPMI-1640). nih.govnih.gov
Serum Presence (FCS) Influences the extent of DCF formation, likely due to enzymatic cleavage of the probe. It is recommended to perform assays in serum-free conditions. nih.govnih.govresearchgate.netlumiprobe.comresearchgate.net
Buffer System Basal oxidant formation can be higher in simple buffers like PBS compared to HEPES-buffered culture medium. nih.govmdpi.com

pH Dependence of Fluorescent Product Intensity

The fluorescence intensity of the oxidized product, DCF, is highly dependent on the pH of the assay system. Research has shown that changes in pH, particularly at values below 7.0, significantly affect the absorption and fluorescence emission spectra of DCF nih.govuu.nl. This pH sensitivity means that physiological or pathological conditions leading to changes in intracellular pH, such as acidosis, can directly alter the fluorescence signal without any change in the rate of oxidant production nih.gov. The pKa of a similar compound, 5-(and-6)-carboxy-2',7'-dichlorofluorescein (CDCF), is around 4.2, highlighting the sensitivity of this class of dyes to acidic conditions nih.gov. Therefore, maintaining a stable and controlled pH environment is crucial for accurate interpretation of data generated with the DCFH2-DA assay nih.govnih.govuu.nlresearchgate.net.

Impact of Photosensitization and Light Exposure on Probe Oxidation

A significant and often overlooked artifact in the DCFH2-DA assay is the photosensitization induced by the fluorescent product, DCF, itself. Upon exposure to light, particularly the excitation light used in fluorescence microscopy or plate readers, DCF can act as a photosensitizer nih.govresearchgate.net. The excited-state DCF molecule can then initiate and accelerate the oxidation of the non-fluorescent DCFH, leading to an artificial amplification of the fluorescent signal that is independent of the initial oxidative event being measured nih.govresearchgate.net. This phenomenon underscores the critical importance of protecting the probe and the cells from light during all steps of the assay, including incubation and measurement, to prevent photo-oxidation and subsequent data artifacts nih.gov.

Interference from Ancillary Compounds and Mitochondrial Inhibitors in Redox Assays

Various compounds commonly used in cellular biology research can interfere with the DCFH2-DA assay. A notable example is the interference from mitochondrial electron transport chain (ETC) inhibitors, such as rotenone (B1679576) and antimycin A nih.govuu.nl. Studies have demonstrated that these inhibitors can trigger the conversion of DCFH2 to DCF in a dose-dependent manner even in cell-free experiments nih.govnih.govuu.nlresearchgate.net. This direct chemical reaction between the inhibitors and the probe means that an observed increase in fluorescence in cells treated with these compounds may not solely represent an increase in cellular reactive oxygen species (ROS) production but could be, at least in part, a direct chemical artifact nih.govresearchgate.net. This highlights the absolute necessity of including proper cell-free controls in the assay protocol to account for direct interactions between test compounds and the probe nih.govnih.govuu.nlresearchgate.net.

Interfering Compound ClassExamplesMechanism of InterferenceReference
Mitochondrial ETC Inhibitors Rotenone, Antimycin A, Myxothiazol, Piericidin ADirectly trigger DCF formation in cell-free conditions, independent of cellular ROS. nih.govmdpi.com
Nanoparticles Silica (B1680970) (SiO2), Iron Oxide (Fe3O4, Fe2O3), Titanium Dioxide (TiO2)Can quench the fluorescence emission of the dye, potentially masking an oxidative effect. nih.govresearchgate.net

Methodological Pitfalls and Caveats in Assay Design

Recommendations for Freshly Prepared Probe Solutions and Storage Considerations

The stability of DCFH2-DA and its hydrolyzed form, DCFH2, is limited, particularly in aqueous solutions. To ensure assay accuracy and reproducibility, specific handling and storage procedures are essential.

Stock solutions of DCFH2-DA should be prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) aatbio.comthermofisher.com. The presence of moisture can facilitate the decomposition of the dye thermofisher.com. Once prepared, these stock solutions should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound aatbio.comthermofisher.com. Storage at -20°C or -80°C, protected from light and air, is critical lumiprobe.comaatbio.comthermofisher.commedchemexpress.com. Under these conditions, stock solutions in DMSO can be stable for up to a month at -20°C or six months at -80°C medchemexpress.com.

Crucially, the working solution of the probe, diluted in a physiological buffer, is not intended for long-term storage due to gradual auto-oxidation lumiprobe.com. It is strongly recommended that the working solution be prepared freshly immediately prior to each experiment lumiprobe.comthermofisher.com. Any unused diluted probe should be discarded at the end of the session thermofisher.com.

Solution TypeSolventStorage TemperatureStorage DurationKey Considerations
Stock Solution Anhydrous DMSO-20°C~1 monthProtect from light and moisture; aliquot to avoid freeze-thaw cycles.
Stock Solution Anhydrous DMSO-80°C~6 monthsProtect from light and moisture; aliquot to avoid freeze-thaw cycles.
Working Solution Physiological Buffer (e.g., HBSS, HEPES)Room TemperatureFor immediate use onlyMust be prepared fresh for each experiment; discard unused solution.

Importance of Optimal Working Concentration and Incubation Time for Cellular Assays

The successful application of this compound (DHF-DA) in cellular assays is critically dependent on the optimization of its working concentration and the incubation time. These parameters are not universal and require empirical determination for each specific cell type and experimental condition to ensure reliable and reproducible results. lumiprobe.com

An optimal working concentration of DHF-DA is a delicate balance between achieving a sufficient intracellular concentration for a robust fluorescent signal and avoiding artifacts due to probe-induced toxicity or auto-oxidation. If the concentration is too low, the signal may be indistinguishable from background noise. Conversely, excessively high concentrations can lead to cellular stress, altering the very physiological processes being measured. For similar probes like 2',7'-Dichlorothis compound (DCFH-DA), starting concentrations in the range of 1 to 10 µM are often recommended, with subsequent optimization based on the specific cell line. lumiprobe.com

Incubation time is equally critical. A sufficient period is required for the probe to passively diffuse across the cell membrane, followed by the intracellular deacetylation by cellular esterases to form Dihydrofluorescein (DHF), the reactive form of the probe. This is then followed by oxidation by reactive oxygen species (ROS) to the fluorescent fluorescein. An incubation time that is too short may result in incomplete deacetylation and insufficient probe loading, leading to an underestimation of ROS levels. On the other hand, prolonged incubation can increase the likelihood of probe leakage out of the cell and elevate background fluorescence due to auto-oxidation. nih.gov For many cell types, an initial incubation time of 30 to 60 minutes is a common starting point for optimization. lumiprobe.comcosmobiousa.com It is also crucial to perform incubations in the absence of serum, as it may contain enzymes that can cleave the probe extracellularly. lumiprobe.com

The interplay between concentration and incubation time necessitates a matrix-based approach to optimization for any new experimental setup. This involves testing a range of concentrations and incubation times to identify the window that provides the best signal-to-noise ratio without inducing cellular artifacts.

Table 1: General Recommendations for Optimizing DHF-DA Assays
ParameterTypical Starting RangeRationale for OptimizationPotential Issues if Not Optimized
Working Concentration 1 - 10 µMBalance signal strength with potential cytotoxicity and artifacts. Varies significantly between cell lines.Too Low: Weak signal, poor sensitivity. Too High: Cellular toxicity, probe overload, auto-oxidation.
Incubation Time 30 - 60 minutesAllow for cellular uptake, deacetylation, and reaction with ROS, while minimizing probe leakage and background signal.Too Short: Incomplete probe loading, underestimation of ROS. Too Long: Increased auto-oxidation, probe leakage, potential for cellular stress.

Strategies for Discriminating Between Intra- and Extracellular ROS Production

A significant challenge in using DHF-DA is distinguishing between ROS generated within the cell (intracellular) and those present in the extracellular environment. Since the deacetylated form, DHF, can potentially leak out of the cell, the resulting fluorescence may not exclusively represent intracellular events. Several strategies can be employed to address this ambiguity.

One effective method involves the use of cell-impermeable antioxidants or fluorescence quenchers. By adding a quencher like trypan blue or a high concentration of a cell-impermeable antioxidant such as glutathione (B108866) to the extracellular medium, any fluorescence generated outside the cell can be minimized or eliminated. This ensures that the detected signal is predominantly from the intracellular pool of the oxidized probe.

Another approach is to perform parallel assays with the hydrolyzed, cell-impermeable form of the probe (Dihydrofluorescein, DHF) and the cell-permeable DHF-DA. acs.org DHF-DA will measure the combined intra- and extracellular ROS (assuming some leakage), while DHF added to the extracellular medium will only detect extracellular ROS. The difference between the two measurements can provide an estimate of the intracellular ROS production.

Furthermore, advanced imaging techniques like confocal microscopy offer a distinct advantage over plate reader-based assays. Confocal microscopy allows for the optical sectioning of cells, providing spatial resolution to visually confirm that the fluorescent signal is localized within the cellular boundaries, thereby minimizing the contribution from extracellular fluorescence. tno.nl

Best Practices for Robust Controls and Data Normalization in this compound Assays

To ensure the validity and reproducibility of data from DHF-DA assays, a rigorous set of controls and a robust data normalization strategy are indispensable.

Essential Controls:

Negative Control: Cells not loaded with DHF-DA should be included to measure endogenous cellular autofluorescence.

Solvent Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the DHF-DA should be run in parallel to account for any effects of the solvent on the cells. nih.gov

Positive Control: Including a known ROS-inducing agent (e.g., hydrogen peroxide, menadione) helps to validate that the assay is working and that the cells are capable of producing a detectable ROS response.

Cell-Free Control: A cell-free well containing only the assay medium and DHF-DA is crucial to measure the rate of probe auto-oxidation, which can be a significant source of background signal. nih.govnih.gov The fluorescence from this control should be subtracted from the cellular measurements.

Data Normalization: Fluorescence intensity is an arbitrary unit that can be influenced by variations in cell number, probe loading efficiency, and instrumentation settings. unife.itnih.govnih.gov Therefore, raw fluorescence values must be normalized to an independent measure of cell number or biomass to allow for meaningful comparisons between different samples and experiments.

Common normalization methods include:

Total Protein Quantification: After measuring fluorescence, cells can be lysed, and the total protein content in each well can be determined using assays like the bicinchoninic acid (BCA) or Bradford assay. The fluorescence reading is then divided by the protein concentration. nih.gov

DNA Content: Using a fluorescent DNA-binding dye (e.g., DAPI, Hoechst) to stain the nuclei allows for the quantification of cell number, to which the DHF-DA signal can be normalized.

Sulforhodamine B (SRB) Assay: This colorimetric assay stains total cellular protein and is a reliable method for normalizing based on cell density. unife.it

Comparative Analysis with Alternative and Related Fluorogenic Probes

While DHF-DA is a valuable tool, its properties and performance should be considered in the context of other available fluorogenic probes for ROS detection.

This compound vs. 2',7'-Dichlorothis compound (DCFH-DA)

2',7'-Dichlorothis compound (DCFH-DA) is arguably the most widely used fluorescent probe for detecting general oxidative stress. acs.orgnih.gov Both DHF-DA and DCFH-DA function via the same mechanism: cellular uptake, esterase cleavage, and subsequent oxidation to a fluorescent product. However, there are key differences.

Research indicates that DHF-DA may be a superior probe for many cell-based studies. nih.gov Cell-loading studies have shown that dihydrofluorescein can achieve higher intracellular concentrations compared to 2',7'-dichlorodihydrofluorescein. nih.gov This, combined with the higher molar fluorescence of its oxidized product (fluorescein vs. dichlorofluorescein), can result in a brighter signal and potentially greater sensitivity in detecting intracellular oxidants. nih.gov While DCFH-DA is oxidized by a broad range of species, it is important to note that it does not directly react with hydrogen peroxide alone. nih.gov The reactivity of both probes is complex, and they should be viewed as detectors of a general increase in a range of oxidizing reactions rather than a specific ROS. nih.gov

This compound vs. Dihydrorhodamine 123

Dihydrorhodamine 123 (DHR 123) is another popular cell-permeant probe that becomes fluorescent upon oxidation. Unlike DHF-DA, DHR 123 is oxidized to the fluorescent cation Rhodamine 123, which specifically accumulates in the mitochondria due to its positive charge. biotium.comnih.govmedchemexpress.com This property makes DHR 123 particularly useful for investigating mitochondrial ROS production. biotium.comnih.gov

In terms of reactivity, DHR 123 is particularly sensitive to peroxynitrite and hydroxyl radicals. nih.gov It does not appear to be directly oxidized by superoxide or hydrogen peroxide alone but requires the presence of cellular components like cytochrome c or Fe2+. cosmobiousa.comresearchgate.net Some studies have found DHR 123 to be more sensitive than DCFH-DA for detecting oxidants produced during the respiratory burst in neutrophils. tandfonline.com However, a potential drawback is that DHR 123 can react with more species, including some that are not oxidizing, which may lead to an overestimation of ROS levels. researchgate.netrosj.org

This compound vs. 5(and 6)-Carboxy-2',7'-dichlorothis compound

A significant limitation of both DHF-DA and DCFH-DA is the potential for the deacetylated, hydrolyzed probes (DHF and DCFH) to leak out of the cell. To address this, carboxylated analogs such as 5(and 6)-Carboxy-2',7'-dichlorothis compound (Carboxy-H2DCFDA) were developed.

Upon entering the cell and being cleaved by esterases, the resulting Carboxy-DCFH molecule carries a negative charge, which significantly improves its retention within the cytosol. researchgate.net This enhanced retention prevents signal loss and reduces ambiguity from extracellular probe leakage, making it a more reliable choice for long-term studies and for specifically quantifying cytosolic ROS. researchgate.netmdpi.com The stabilized intracellular signal enables longer data-collection times compared to its non-carboxylated counterparts. mdpi.com Therefore, while DHF-DA may offer superior brightness, Carboxy-H2DCFDA provides better intracellular retention, a critical factor for assay accuracy. nih.govmdpi.com

Table 2: Comparative Properties of Fluorogenic ROS Probes
ProbeOxidized ProductPrimary LocalizationKey AdvantagesKey Limitations
This compound (DHF-DA) FluoresceinCytosol (potential for leakage)High intracellular concentration; high molar fluorescence (bright signal). nih.govPotential for leakage from cells after hydrolysis.
2',7'-Dichlorothis compound (DCFH-DA) Dichlorofluorescein (DCF)Cytosol (potential for leakage)Most widely used probe for general oxidative stress. acs.orgnih.govLower intracellular concentration and fluorescence than DHF-DA; potential for leakage. nih.gov
Dihydrorhodamine 123 (DHR 123) Rhodamine 123Mitochondria biotium.comnih.govmedchemexpress.comSpecific mitochondrial accumulation; sensitive to peroxynitrite. biotium.comnih.govMay be oxidized by non-ROS species, potentially overestimating ROS. researchgate.netrosj.org
5(and 6)-Carboxy-2',7'-dichlorothis compound (Carboxy-H2DCFDA) Carboxy-DCFCytosolExcellent intracellular retention due to negative charge, enabling longer studies. researchgate.netmdpi.comLower signal intensity compared to DHF-DA. nih.gov

This compound vs. Dihydroethidium and MitoSOX Reagent in ROS Detection

The accurate detection of reactive oxygen species (ROS) is critical for understanding cellular physiology and pathology. A variety of fluorescent probes have been developed for this purpose, each with distinct mechanisms, specificities, and limitations. This section provides a critical analysis of three commonly used probes: this compound (DCFH-DA), Dihydroethidium (DHE), and the mitochondrially-targeted MitoSOX Reagent.

However, the utility of DCFH-DA is limited by its lack of specificity. It is not a direct probe for any single ROS. nih.gov While often used to infer the presence of hydrogen peroxide (H₂O₂), DCFH does not react directly with it. nih.gov Instead, its oxidation is often mediated by intracellular peroxidases or iron-dependent mechanisms. nih.gov DCFH can be oxidized by a broad range of species, including hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂), making it a general indicator of oxidative stress rather than a specific ROS sensor. nih.gov Furthermore, the DCFH radical can undergo redox cycling, leading to the artificial generation of additional ROS, and the fluorescent product DCF has been observed to leak from cells, complicating quantification. nih.gov

Dihydroethidium (DHE) is another cell-permeable fluorescent probe, which is often favored over DCFH-DA for its greater specificity towards the superoxide anion (O₂•⁻). nih.govresearchgate.net The reaction of DHE with superoxide results in the formation of a specific product, 2-hydroxyethidium (2-OH-E⁺), which exhibits red fluorescence upon intercalating with DNA. nih.govnih.govnih.govwur.nl This specificity makes DHE a valuable tool for detecting cellular superoxide.

A significant limitation of DHE is that it can also undergo non-specific, two-electron oxidation by other reactive species to form ethidium (B1194527) (E⁺). nih.govnih.govresearchgate.net Ethidium also fluoresces red and intercalates with DNA, and its fluorescence spectrum overlaps with that of 2-hydroxyethidium. nih.govpnas.org This spectral overlap makes it difficult to distinguish between superoxide-specific and non-specific oxidation using standard fluorescence microscopy. nih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) are more reliable for separating and quantifying the two distinct fluorescent products, thereby providing a more accurate measure of superoxide production. pnas.org

MitoSOX Red Reagent is a derivative of DHE specifically designed to overcome some of its limitations and to specifically measure mitochondrial superoxide. thermofisher.comnih.gov It possesses a cationic triphenylphosphonium group, which facilitates its rapid accumulation within the negatively charged mitochondrial matrix. nih.govnih.govsbsgenetech.comresearchgate.net Once localized in the mitochondria, MitoSOX Red is selectively oxidized by superoxide, producing a red fluorescent product that binds to mitochondrial nucleic acids. thermofisher.comsbsgenetech.com This targeted approach allows for the specific assessment of mitochondrial superoxide, which is a key indicator of mitochondrial dysfunction. thermofisher.comthermofisher.com

While highly selective for mitochondrial superoxide, the performance of MitoSOX can be influenced by experimental conditions. thermofisher.com High concentrations of the probe (e.g., exceeding 2-5 μM) may lead to its accumulation in the cytoplasm, compromising its mitochondrial specificity. nih.govnih.gov Additionally, its uptake is dependent on the mitochondrial membrane potential, which can be a confounding factor in studies where this potential is altered. researchgate.net

Comparative Analysis of ROS Probes

The selection of an appropriate fluorescent probe is contingent upon the specific ROS of interest and its subcellular location. The following tables summarize the key characteristics and performance of DCFH-DA, DHE, and MitoSOX Red.

Table 1: General Characteristics and Specificity

Feature This compound (DCFH-DA) Dihydroethidium (DHE) MitoSOX Red Reagent
Primary Target General Oxidative Stress Superoxide (O₂•⁻) Mitochondrial Superoxide (O₂•⁻)
Specificity Low; reacts with various ROS and RNS. nih.govnih.gov Moderate; specific product (2-OH-E⁺) for O₂•⁻, but also forms non-specific product (E⁺). nih.govnih.gov High; selective for O₂•⁻ within the mitochondria. thermofisher.comthermofisher.comthermofisher.com
Cellular Localization Primarily Cytoplasm. researchgate.net Cytoplasm and Nucleus (after oxidation and DNA binding). thermofisher.com Mitochondria. thermofisher.comnih.govresearchgate.net

| Mechanism | Deacetylation to DCFH, then oxidation to fluorescent DCF. nih.govyoutube.com | Oxidation to 2-hydroxyethidium (by O₂•⁻) or ethidium (non-specific). nih.govwur.nl | Mitochondrial accumulation followed by oxidation by O₂•⁻. thermofisher.comsbsgenetech.com |

Table 2: Technical Specifications and Performance Limitations

Feature This compound (DCFH-DA) Dihydroethidium (DHE) MitoSOX Red Reagent
Fluorescent Product(s) 2',7'-dichlorofluorescein (DCF) 2-hydroxyethidium (2-OH-E⁺) and Ethidium (E⁺) Oxidized MitoSOX
Excitation/Emission (nm) ~485 / 530 (Green) nih.govyoutube.com ~535 / 635 (Red) for 2-OH-E⁺; ~490 / 590 for E⁺. nih.gov ~510 / 580 (Red). thermofisher.comsbsgenetech.com A more specific excitation at ~396-400 nm can discriminate superoxide product. thermofisher.com
Key Advantages Cost-effective, easy to use for detecting general oxidative stress. nih.gov More specific for superoxide than DCFH-DA. nih.govresearchgate.net Highly specific for mitochondrial superoxide. thermofisher.comthermofisher.com
Key Limitations Lack of specificity, potential for auto-oxidation, leakage of fluorescent product from cells. nih.govnih.gov Formation of non-specific product (ethidium), overlapping fluorescence spectra requiring advanced detection methods (e.g., HPLC). nih.govpnas.org Uptake is dependent on mitochondrial membrane potential; high concentrations can lead to cytosolic accumulation. nih.govresearchgate.net

Derivatives and Advanced Dihydrofluorescein Probes in Research

Structural Modifications for Enhanced Cellular Retention and Specificity

A significant challenge with probes like H2DCFDA is their tendency to leak from cells after the acetate (B1210297) groups are cleaved by intracellular esterases. To address this, structural modifications have been introduced to create probes that are better retained within the cellular environment, allowing for more accurate and stable measurements over time.

Chloromethyl Derivatives and Their Applications

One of the most effective modifications for improving cellular retention is the addition of a chloromethyl group, creating 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA). nih.gov This derivative offers a distinct advantage over its predecessor, H2DCFDA, particularly for long-term cell tracking and analysis. researchgate.netnih.gov

The mechanism relies on the reactivity of the chloromethyl group. Like H2DCFDA, CM-H2DCFDA is cell-permeable and non-fluorescent. nih.gov Once inside the cell, intracellular esterases hydrolyze the acetate groups. nih.gov This reveals the thiol-reactive chloromethyl moiety, which then forms covalent bonds with intracellular thiols, primarily glutathione (B108866) (GSH), in a reaction often mediated by glutathione S-transferases (GST). thermofisher.com This conjugation creates a stable, fluorescent adduct that is significantly larger and membrane-impermeant, effectively trapping the probe inside viable cells for extended periods, often through several cell generations. researchgate.netthermofisher.cominterchim.fr

Table 1: Comparison of H2DCFDA and its Chloromethyl Derivative
FeatureH2DCFDA (2',7'-Dichlorothis compound)CM-H2DCFDA (5-(and-6)-chloromethyl-2',7'-dichlorothis compound)
Cellular Retention MechanismRelies on the negative charge of the hydrolyzed, non-acetylated form (H2DCF) for passive trapping.Forms a covalent bond with intracellular thiols (e.g., glutathione) after de-acetylation, actively trapping it inside the cell. thermofisher.com
Retention TimePoor; probe can leak from cells within a few hours. thermofisher.comExcellent; retained in living cells for at least 24 hours and often through several cell divisions. researchgate.netinterchim.fr
Key Structural GroupAcetate groups for cell permeability.Acetate groups for permeability plus a chloromethyl group for thiol reactivity. researchgate.net
Primary Application AdvantageShort-term, qualitative detection of general oxidative stress. springernature.comLong-term cell tracing and stable quantification of general oxidative stress. nih.gov

Carboxylated Dihydrofluorescein Probes for Targeted Delivery

Carboxylated versions of dihydrofluorescein, such as 5-(and 6)-carboxy-2',7'-dichlorothis compound (Carboxy-H2DCFDA), were developed to improve probe retention and provide a functional group for conjugation. The addition of a carboxylic acid group provides a negative charge at physiological pH, which aids in retaining the probe within the cell's cytoplasm after esterase cleavage. More significantly, this carboxyl group serves as a chemical handle for attaching the probe to larger molecules or delivery systems, enabling targeted applications.

Liposome-Mediated Delivery Strategies in In Vivo Models

For in vivo studies, delivering probes to specific tissues or cell types is a major challenge. Liposomes offer a versatile solution for this targeted delivery. Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. youtube.com This structure allows them to encapsulate both hydrophilic and hydrophobic compounds. nih.govmdpi.com

A hydrophilic, carboxylated probe like Carboxy-H2DCFDA can be encapsulated within the aqueous interior of a liposome (B1194612). researchgate.netnih.gov This strategy protects the probe from degradation in the bloodstream and prevents non-specific uptake. The liposome formulation can be engineered for targeted delivery in vivo. For instance, modifying the liposome surface with specific ligands can direct them to receptors on target cells. Furthermore, incorporating cationic lipids can facilitate interaction with and transport across biological barriers like the blood-brain barrier through electrostatic interactions. mdpi.comnih.gov The stability and circulation time of liposomes can be enhanced by including cholesterol in the lipid bilayer and by attaching polyethylene (B3416737) glycol (PEG) to the surface, a process known as PEGylation. nih.gov

This liposome-mediated approach allows for the controlled and targeted release of the carboxylated dihydrofluorescein probe, enabling researchers to investigate oxidative stress in specific tissues or cell populations within a living organism.

Table 2: Example Components of a Liposome Formulation for Probe Delivery
ComponentExample MaterialFunction in the Formulation
Primary PhospholipidDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Forms the main structural lipid bilayer of the vesicle. nih.gov
Encapsulated CargoCarboxy-H2DCFDAThe hydrophilic probe held within the liposome's aqueous core. nih.gov
Stabilizing AgentCholesterolIncorporated into the lipid bilayer to modulate membrane fluidity and reduce premature leakage of the encapsulated probe. youtube.comnih.gov
Surface Charge ModifierDOTAP (a cationic lipid)Provides a positive surface charge to enhance interaction with negatively charged cell membranes and biological barriers. mdpi.com
Stealth Agent (Optional)PEG-lipid conjugateCreates a hydrophilic layer on the liposome surface to reduce clearance by the immune system and prolong circulation time in vivo.

Development of Analogs with Improved Reactivity or Oxidant Selectivity

A primary drawback of standard dihydrofluorescein-based probes is their lack of specificity. nih.gov They are oxidized by a wide array of ROS and reactive nitrogen species (RNS), including hydrogen peroxide, hydroxyl radicals, and peroxynitrite. acs.org Furthermore, their oxidation can be catalyzed by cellular components like cytochrome c and peroxidases, which can lead to results that are independent of ROS generation. researchgate.net This makes it difficult to attribute an increase in fluorescence to a specific oxidant. To overcome this, significant research has focused on developing analogs with modified structures that react selectively with a single type of oxidant.

The core strategy involves "masking" the fluorescein (B123965) structure with a chemical group that is selectively cleaved by a specific target oxidant. For example, probes designed for detecting peroxynitrite (ONOO⁻) often incorporate a boronic acid or ester group. This group is stable in the presence of other ROS but is efficiently cleaved by the strong oxidizing and nitrating properties of peroxynitrite, thereby "unmasking" the fluorophore and producing a fluorescent signal. acs.orgnih.gov This approach has led to the creation of highly selective probes for imaging peroxynitrite in living cells and even in mouse models of disease. acs.org

Similarly, while dihydrofluorescein itself is not a reliable probe for superoxide (B77818) (O₂•⁻), other fluorescent dyes have been developed for this purpose. nih.gov The principles of selective detection are being applied to create new generations of probes for various specific ROS, moving beyond the general oxidative stress measurements offered by the original this compound. These advanced analogs are critical for dissecting the precise roles of different oxidants in complex biological signaling pathways and pathological processes. nih.gov

Table 3: Dihydrofluorescein Analogs with Enhanced Selectivity
Probe ClassTarget OxidantSelectivity Mechanism/Structural ModificationDetection Principle
Boronate-Based ProbesPeroxynitrite (ONOO⁻)Incorporation of a boronic acid or ester group onto the fluorescein backbone.The boronate group is selectively cleaved by peroxynitrite, which de-protects the phenol (B47542) and allows for fluorescence. acs.orgcapes.gov.br
Genetically Encoded Probes (e.g., pnGFP)Peroxynitrite (ONOO⁻)Site-specific introduction of a boronic acid-containing unnatural amino acid into a green fluorescent protein (GFP) variant. acs.orgThe reaction of the boronic acid with peroxynitrite alters the protein's chromophore environment, leading to a change in fluorescence. acs.org
Hydroethidine (DHE) & AnalogsSuperoxide (O₂•⁻)Structurally distinct from fluorescein but used for superoxide detection. Selectivity relies on the formation of a specific, highly fluorescent product (2-hydroxyethidium) upon reaction with superoxide.Superoxide-specific oxidation yields a product with a unique fluorescence signature, distinguishing it from products formed by other oxidants. nih.gov

Future Directions and Emerging Research Avenues for Dihydrofluorescein Diacetate

Dihydrofluorescein diacetate (DCFH-DA) has long been a staple in oxidative stress research, valued for its simplicity and broad reactivity to reactive oxygen species (ROS). However, the evolving demands of biomedical research for greater specificity, resolution, and reliability necessitate continuous innovation. The future of DCFH-DA and its derivatives lies in overcoming its current limitations and expanding its capabilities through chemical modifications, integration with advanced technologies, and application in more complex biological contexts.

Q & A

Q. What is the mechanism of DHF-DA in detecting reactive oxygen species (ROS), and how should it be optimized for cellular assays?

DHF-DA is a cell-permeable probe that undergoes deacetylation by intracellular esterases to form dihydrofluorescein (DHF), which fluoresces upon oxidation by ROS (e.g., H₂O₂, hydroxyl radicals). For optimal use:

  • Loading concentration : 5–50 µM, depending on cell type and ROS levels .
  • Incubation time : 30–60 minutes at 37°C to allow complete deacetylation .
  • Controls : Include ROS scavengers (e.g., NAC) and non-fluorescent controls to validate specificity .

Q. How should DHF-DA be stored to maintain stability, and what are critical handling considerations?

  • Storage : Powder at -20°C (stable for 3 years); dissolved in DMSO at -80°C (stable for 1 year). Avoid freeze-thaw cycles .
  • Handling : Protect from light during experiments to prevent auto-oxidation. Use opaque plates or wrap samples in foil .

Q. What are the limitations of DHF-DA in distinguishing specific ROS species?

DHF-DA reacts broadly with oxidants (e.g., peroxynitrite, hypochlorous acid) and cannot distinguish between ROS subtypes. To address this:

  • Combine with selective inhibitors (e.g., PEG-catalase for H₂O₂) .
  • Validate findings using complementary probes (e.g., MitoSOX for mitochondrial superoxide) .

Advanced Research Questions

Q. How does mitochondrial localization of DHF-DA affect data interpretation in studies of oxidative stress?

DHF-DA accumulates in mitochondria due to its lipophilic nature, making it ideal for mitochondrial ROS detection . However, this limits its utility for cytosolic or nuclear ROS. Mitigate this by:

  • Co-staining with organelle-specific markers (e.g., TMRM for mitochondria) .
  • Using compartment-specific probes (e.g., HyPer for cytosolic H₂O₂) .

Q. What experimental design considerations are critical when using DHF-DA in multi-parametric assays (e.g., combined with flow cytometry or immunofluorescence)?

  • Spectral overlap : DHF-DA emits at ~525 nm; avoid overlap with FITC or GFP. Use filters with narrow bandwidths .
  • Timing : Measure fluorescence immediately post-incubation to minimize dye leakage .
  • Quantification : Normalize fluorescence to cell count (flow cytometry) or protein content (microplate assays) .

Q. How can researchers address discrepancies in DHF-DA fluorescence intensity across cell types or experimental conditions?

  • Cell permeability : Adjust incubation time for cells with low esterase activity (e.g., neurons) .
  • pH sensitivity : Maintain physiological pH (7.4), as acidic conditions quench fluorescence .
  • Calibration : Generate standard curves using H₂O₂ gradients to correlate fluorescence with ROS levels .

Q. What are the pitfalls of using DHF-DA for quantitative ROS measurement, and how can they be resolved?

  • Non-linear response : Fluorescence plateaus at high ROS concentrations. Use lower probe concentrations (≤10 µM) for linearity .
  • Auto-oxidation : Include vehicle-only controls to subtract background signal .
  • Photobleaching : Limit exposure time during imaging .

Methodological Troubleshooting

Q. How should conflicting data between DHF-DA and other ROS probes (e.g., DCFH-DA) be interpreted?

DHF-DA is more sensitive to intracellular oxidants than DCFH-DA but less specific. Resolve contradictions by:

  • Validating with electron paramagnetic resonance (EPR) for direct ROS detection .
  • Testing in ROS-deficient models (e.g., cells lacking NADPH oxidase) .

Q. What are best practices for using DHF-DA in live-cell imaging versus endpoint assays?

  • Live-cell imaging : Use low-light cameras to minimize phototoxicity. Acquire time-lapse data within 1 hour .
  • Endpoint assays : Fix cells with paraformaldehyde (4%) post-staining to preserve signal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.